molecular formula C6H4N2O B016790 2-Hydroxynicotinonitrile CAS No. 20577-27-9

2-Hydroxynicotinonitrile

Cat. No. B016790
CAS RN: 20577-27-9
M. Wt: 120.11 g/mol
InChI Key: DYUMBFTYRJMAFK-UHFFFAOYSA-N
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Description

2-Hydroxynicotinonitrile, also known as 3-Cyano-2-hydroxypyridine, 2-Hydroxy-3-cyanopyridine, or 2-Hydroxypyridine-3-carbonitrile, is a member of pyridines and a nitrile . It has a molecular formula of C6H4N2O and a molecular weight of 120.11 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Hydroxynicotinonitrile is characterized by its IUPAC name 2-oxo-1H-pyridine-3-carbonitrile . The InChI representation is InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) .


Physical And Chemical Properties Analysis

2-Hydroxynicotinonitrile has a density of 1.27g/cm³, a boiling point of 352.3°C at 760 mmHg, a flash point of 166.9°C, and a vapor pressure of 3.87E-05mmHg at 25°C . Its refractive index is 1.571 .

Scientific Research Applications

Antiproliferative Activity

The compound has been used in the synthesis of new 3-cyanopyridines, which have shown promising antitumor activity against liver carcinoma cell line (HEPG2). The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) were found to be particularly effective .

Synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

3-Cyano-2-hydroxypyridine has been used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. These derivatives were produced in good yields when reacted with sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate .

Synthesis of 2-oxo-tetrahydro-1 H -cyclopenta [b]pyridine-3-carbonitriles and 2-oxo-hexahydroquinoline-3-carbonitriles

The compound has been used in the synthesis of 2-oxo-tetrahydro-1 H -cyclopenta [b]pyridine-3-carbonitriles and 2-oxo-hexahydroquinoline-3-carbonitriles. These were produced when reacted with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene) methanolate .

Bioactive 2-pyridone-containing Heterocycle Syntheses

3-Cyano-2-hydroxypyridine is considered a privileged scaffold in drug discovery due to its behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics. It has remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity. It has been used in the synthesis of 2-pyridone-containing heterocycles .

Active Pharmaceutical Ingredient

3-Cyano-2-hydroxypyridine is used as an active pharmaceutical ingredient .

Anticancer Activity

Substituted cyanopyridines, including 3-Cyano-2-hydroxypyridine, have been found to have anticancer activities .

Safety and Hazards

2-Hydroxynicotinonitrile is classified as an irritant. It is harmful in contact with skin or if inhaled. As a precaution, it is recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-pyridone-containing heterocycles, a group to which this compound belongs, are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics .

Mode of Action

It’s known that 2-pyridone-containing heterocycles can form hydrogen bond structures related to the base pairing mechanisms found in rna and dna . This suggests that these compounds may interact with biological targets through hydrogen bonding, potentially influencing the function of these targets.

Biochemical Pathways

2-pyridone-containing heterocycles have been associated with a variety of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities . This suggests that these compounds may influence a variety of biochemical pathways.

Pharmacokinetics

2-pyridone-containing heterocycles are noted for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can significantly impact the bioavailability of these compounds.

Result of Action

Given the diverse biological activities associated with 2-pyridone-containing heterocycles , it can be inferred that the effects of 3-Cyano-2-hydroxypyridine’s action could be wide-ranging, potentially influencing a variety of cellular processes and molecular pathways.

properties

IUPAC Name

2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUMBFTYRJMAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942771
Record name 2-Hydroxypyridine-3-carbonitrile
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxynicotinonitrile

CAS RN

20577-27-9, 95907-03-2
Record name 3-Cyano-2-pyridone
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Record name 2-Hydroxy-3-pyridinecarbonitrile
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Record name 2-Hydroxypyridine-3-carbonitrile
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Record name 2-Hydroxy-3-cyanopyridine
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Synthesis routes and methods I

Procedure details

From a solution of the sodium salt of 4-(dimethylaminosulfonyl)benzoylacetaldehyde in 2 l. of water (prepared from 36.1 g. of sodium methoxide in 500 ml. of tetrahydrofuran, 49.5 g. of ethyl formate, and a solution of 137.8 g. of 4-acetyl-N,N-dimethylbenzenesulfonamide in 1.4 l. of tetrahydrofuran) and 76.6 g. of cyanoacetamide, there is obtained 6-[4-dimethylaminosulfonyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 263°-267° C. (dec.) after crystallization from aqueous dimethylformamide.
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Synthesis routes and methods II

Procedure details

From 12.9 g. of 6-(p-fluorophenyl)-1,2-dihydro-2-oxonicotinonitrile and 13.8 g. of N-methylhomopiperazine in 180 ml. of dimethyl sulfoxide, there is obtained 6-[p-hexahydro-4-methyl-1H-1,4-diazepin-1-yl)phenyl]-1,2-dihydro-2-oxonicotinonitrile.
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Synthesis routes and methods III

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From a solution of the sodium salt of p-(4-propyl-1-piperazinyl)benzoylacetaldehyde in 150 ml. of water (prepared from 5.7 g. of sodium methoxide in 500 ml. of tetrahydrofuran, and a solution of 24.6 g. of p-(4-propyl-1-piperazinyl)acetophenone and 8.0 ml. of ethyl formate in 100 ml. of tetrahydrofuran), 8.4 g of 2-cyanoacetamide and a solution consisting of 0.95 ml. of acetic acid, 4.0 ml. of water and 0.9 ml. of piperidine, there is obtained 6-[p-propyl-1-piperazinyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 288°-290° (dec.).
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Synthesis routes and methods IV

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Sodium ethanolate (9.48 mL; 21 weight 0; 1.0 equiv.) was added to a solution of preceding methylene-dimethylamino (see 1.3.) (10 g; 1.0 equiv.) and cyanoacetamide (2.135 g; 1.0 equiv.) in ethanol (100 mL). The mixture was left under agitation 3 hours at ambient temperature. The medium was then neutralised with the dropwise addition of acetic acid and concentrated under reduced pressure. The reaction medium was diluted in ethyl acetate (200 mL) and the organic phase washed with a brine solution (150 mL). The organic phase was dried over magnesium sulfate, filtered and the solvents evaporated under reduced pressure. The residue was purified on silica gel (CH2Cl2/AcOEt 8:2) to give the pyridone with a global yield of 57%.
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Synthesis routes and methods V

Procedure details

From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxynicotinonitrile
Reactant of Route 2
2-Hydroxynicotinonitrile
Reactant of Route 3
2-Hydroxynicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxynicotinonitrile
Reactant of Route 5
2-Hydroxynicotinonitrile
Reactant of Route 6
2-Hydroxynicotinonitrile

Q & A

Q1: How can 2-hydroxynicotinonitrile be synthesized from nicotinamide N-oxide?

A1: Research indicates that heating nicotinamide N-oxide in acetic anhydride at 135°C can lead to the formation of several products, including 2-hydroxynicotinonitrile, albeit in low yield (0.5%). The major product of this reaction is N-acetyl-2-hydroxynicotinamide (61%), with minor amounts of N,N-diacetyl-2-acetoxynicotinamide (0.8%) also observed. [] This suggests that while direct thermal decomposition of nicotinamide N-oxide can yield 2-hydroxynicotinonitrile, optimizing reaction conditions for higher selectivity may be crucial.

Q2: Can 2-hydroxynicotinonitrile be used as a building block for more complex molecules?

A2: Yes, 2-hydroxynicotinonitrile serves as a valuable precursor in organic synthesis. For instance, it can react with ethyl cyanoacetate in the presence of glacial acetic acid and ammonium acetate to produce coumarinyl 2-hydroxynicotinonitrile derivatives. [] This example highlights the versatility of 2-hydroxynicotinonitrile in constructing diverse heterocyclic systems, particularly those relevant to medicinal chemistry.

Q3: Are there any reported instances of 2-hydroxynicotinonitrile derivatives exhibiting biological activity?

A3: While the provided research doesn't directly investigate the biological activity of 2-hydroxynicotinonitrile itself, it does describe the synthesis of coumarinyl-pyridine and coumarinyl-pyrimidine hybrids utilizing coumarin-chalcone hybrids as starting materials. [] These hybrids were subsequently evaluated for their anticancer activity against Hepatocellular Carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This suggests that incorporating 2-hydroxynicotinonitrile into larger molecular frameworks could lead to compounds with potential therapeutic applications.

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